1-(3-chloro-4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chloro-methoxyphenyl group, and a carboxamide group
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-4-7-16-14(20)13-9(2)19(18-17-13)10-5-6-12(21-3)11(15)8-10/h5-6,8H,4,7H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWZPRIRYKDVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates One common method involves the reaction of 3-chloro-4-methoxyaniline with propargyl bromide to form an intermediate, which is then subjected to a cycloaddition reaction with azides to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the compound , have demonstrated potent antimicrobial properties. Research indicates that triazoles can effectively combat a range of pathogens, including bacteria and fungi. For instance, a study highlighted the antifungal efficacy of novel triazole derivatives against Physalospora piricola, with some compounds showing superior activity compared to established fungicides like mefentrifluconazole .
Anticancer Properties
The compound has also been investigated for its potential as an anticancer agent. Triazoles are known to inhibit aromatase enzymes, which are crucial in estrogen biosynthesis, thereby offering therapeutic avenues for hormone-dependent cancers . A series of 1,2,3-triazole hybrids have been synthesized and evaluated for their antiproliferative effects on cancer cell lines, showcasing promising results.
Antiviral Applications
Recent studies have explored the antiviral potential of triazole derivatives. The structural modifications of triazoles have been linked to enhanced activity against viral infections, suggesting that compounds like 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide could be developed into effective antiviral agents .
| Activity Type | Target Pathogen | Efficacy |
|---|---|---|
| Antifungal | Physalospora piricola | EC50 = 13.095 μg/mL |
| Anticancer | Aromatase Enzymes | Significant inhibition |
| Antiviral | Various Viruses | Promising activity |
Fungicides
The compound's structural characteristics position it as a potential candidate for developing new fungicides. The incorporation of the triazole moiety has been associated with enhanced fungicidal activity against various phytopathogenic fungi. A study showed that specific derivatives exhibited strong anti-oomycete activity, outperforming traditional fungicides in efficacy tests .
Insecticides
In addition to fungicidal properties, triazoles have been investigated for their insecticidal activities. The modification of triazole structures can lead to compounds that disrupt insect hormonal functions or metabolic pathways, offering new solutions for pest management in agriculture.
Nonlinear Optical Properties
Triazole compounds are being explored for their nonlinear optical (NLO) properties. These materials are essential in photonics and optoelectronics applications. The synthesis of N-substituted triazoles has shown promise in enhancing optical characteristics suitable for laser applications and other photonic devices .
Corrosion Inhibition
Triazoles are also recognized for their ability to inhibit corrosion in metals. The presence of nitrogen atoms in the triazole ring contributes to the formation of protective films on metal surfaces, thereby reducing oxidation rates.
Case Study 1: Antifungal Efficacy
A comprehensive study evaluated a series of 1,2,4-triazole derivatives against various fungal pathogens. Compound 6h was identified as having an EC50 value significantly lower than traditional treatments, indicating its potential as a leading candidate for agricultural applications .
Case Study 2: Anticancer Activity
Research conducted by Maghraby et al. focused on the synthesis and evaluation of triazole hybrids against cancer cell lines. The results indicated that specific modifications to the triazole structure can enhance anticancer activity by targeting aromatase enzymes effectively .
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and the functional groups present in the compound allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: A closely related compound with similar structural features.
1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the N-propyl group, which may affect its biological activity.
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide: Contains an ethyl group instead of a propyl group, potentially altering its properties.
Uniqueness
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Biological Activity
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, known for its diverse biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
- Molecular Formula : C14H17ClN4O
- Molecular Weight : 292.76 g/mol
- CAS Number : 924841-60-1
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells.
- Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial membrane depolarization and subsequent cytochrome c release into the cytoplasm .
- It inhibits cell migration and colony formation through modulation of key signaling pathways, including the NF-kB pathway. Specifically, it decreases the phosphorylation of p65 and increases IkBα levels, thereby inhibiting NF-kB activation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Activity Against Bacterial Strains :
Case Study 1: Anticancer Efficacy
In a study evaluating various triazole derivatives, the compound demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells. This potency was significantly higher compared to other tested compounds, indicating its potential as a lead compound in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 | 0.43 |
| Melampomagnolide B | HCT116 | 4.93 |
Case Study 2: Antimicrobial Activity
A series of triazole derivatives were synthesized and tested for their antimicrobial activity against various bacterial strains. The compound exhibited promising results against Enterococcus faecalis and Staphylococcus aureus.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Enterococcus faecalis | 25 |
| Control (Standard Antibiotic) | Enterococcus faecalis | 50 |
Q & A
Q. What are the standard synthetic routes for 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide?
Methodological Answer: While direct synthesis protocols for this specific compound are limited in the literature, analogous triazole-carboxamide derivatives suggest a multi-step process involving:
Cyclocondensation : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using precursors like substituted phenyl azides and propiolic acid derivatives .
Functionalization : Introduction of the 3-chloro-4-methoxyphenyl group via nucleophilic substitution or coupling reactions .
Carboxamide Formation : Reaction of the triazole intermediate with propylamine under activating agents like EDC/HOBt .
Q. Key Considerations :
- Solvent choice (e.g., DMSO for polar intermediates, acetonitrile for coupling reactions) impacts reaction efficiency .
- Catalysts such as Cu(I) for cycloaddition or palladium for cross-coupling reactions are critical for regioselectivity .
Q. Table 1: Comparison of Reaction Conditions for Analogous Triazole Derivatives
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Triazole Formation | DMSO | CuI | 65–75 | |
| Aryl Group Coupling | Acetonitrile | Pd(PPh₃)₄ | 70–80 | |
| Carboxamide Synthesis | Dichloromethane | EDC/HOBt | 85–90 |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals for the triazole ring (δ 7.5–8.5 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and propyl chain (δ 0.9–1.6 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions, particularly for the triazole and substituted phenyl groups .
Mass Spectrometry (MS) :
- High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ at m/z 339.12 for C₁₅H₁₉ClN₄O₂) .
X-ray Crystallography :
- Resolves absolute configuration and crystal packing, especially if the compound exhibits polymorphism .
Data Interpretation Tip : Contradictions between calculated and observed NMR shifts may arise from solvent effects or tautomerism in the triazole ring. Cross-validate with IR (C=O stretch ~1670 cm⁻¹) and elemental analysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of the target compound?
Methodological Answer:
Design of Experiments (DoE) :
- Use factorial design to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, higher Cu(I) concentrations (>10 mol%) may reduce byproducts in cycloaddition .
Purification Strategies :
- Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to separate regioisomers or unreacted intermediates .
In Situ Monitoring :
- Real-time FTIR or Raman spectroscopy tracks reaction progress, identifying bottlenecks like slow carboxamide formation .
Case Study : A 20% yield increase was achieved for a similar triazole derivative by switching from THF to DMF, enhancing intermediate solubility .
Q. What strategies resolve contradictions in structural data from XRD, NMR, and computational modeling?
Methodological Answer:
Crystallographic Refinement :
Density Functional Theory (DFT) :
- Compare computed NMR chemical shifts (e.g., Gaussian 16/B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .
Dynamic NMR (DNMR) :
- Detect rotational barriers in the carboxamide group if temperature-dependent line broadening occurs .
Example : A discrepancy in carbonyl bond lengths (XRD vs. DFT) was resolved by accounting for crystal packing forces in SHELXL refinements .
Q. How can researchers investigate the biological activity and mechanism of action of this compound?
Methodological Answer:
Target Identification :
- Use molecular docking (AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinase targets, leveraging the triazole’s hydrogen-bonding capability .
In Vitro Assays :
- Measure IC₅₀ values in cell viability assays (MTT) and validate target engagement via Western blotting (e.g., phosphorylation inhibition) .
Metabolic Stability :
- Assess microsomal half-life (human liver microsomes) to guide structural modifications for improved pharmacokinetics .
Data Contradiction Analysis : Conflicting activity data across cell lines may stem from differential expression of target proteins. Use siRNA knockdown to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
